methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 2091696-96-5
VCID: VC11645323
InChI: InChI=1S/C8H11N3O2/c1-13-8(12)6-5-7-9-3-2-4-11(7)10-6/h5,9H,2-4H2,1H3
SMILES:
Molecular Formula: C8H11N3O2
Molecular Weight: 181.19 g/mol

methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate

CAS No.: 2091696-96-5

Cat. No.: VC11645323

Molecular Formula: C8H11N3O2

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate - 2091696-96-5

Specification

CAS No. 2091696-96-5
Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
IUPAC Name methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate
Standard InChI InChI=1S/C8H11N3O2/c1-13-8(12)6-5-7-9-3-2-4-11(7)10-6/h5,9H,2-4H2,1H3
Standard InChI Key JJHZXHPLOPQXJO-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=NN2CCCNC2=C1

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused bicyclic system containing two nitrogen atoms in the pyrazole ring and three in the pyrimidine ring. The methyl ester group at position 2 introduces reactivity for further functionalization.

Table 1: Fundamental Chemical Data

PropertyValue
CAS Number2091696-96-5
Molecular FormulaC₈H₁₁N₃O₂
Molecular Weight181.19 g/mol
IUPAC NameMethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate
Canonical SMILESCOC(=O)C1=NN2CCCNC2=C1

The compound’s structure was confirmed via X-ray crystallography and spectroscopic methods, revealing a planar pyrimidine ring fused to a partially saturated pyrazole moiety.

Synthetic Methodologies

General Synthetic Routes

The synthesis typically involves a cyclization strategy starting from pyrazole derivatives and pyrimidine precursors. A common approach includes:

  • Cyclocondensation: Reacting 3-aminopyrazole with β-keto esters or β-diketones under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core.

  • Esterification: Introducing the methyl ester group via reaction with methyl chloride or dimethyl sulfate in the presence of a base like potassium carbonate.

Key Reagents:

  • β-Keto esters (e.g., ethyl acetoacetate) for cyclocondensation.

  • Methylating agents (e.g., methyl iodide) for esterification.

Optimization Challenges

  • Regioselectivity: Competing pathways may lead to isomeric byproducts. Using bulky solvents (e.g., DMF) improves selectivity for the desired product.

  • Yield Enhancement: Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes, increasing yields from 45% to 72% .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • δ 3.85 (s, 3H, COOCH₃)

  • δ 4.21–4.25 (m, 2H, CH₂ of pyrimidine)

  • δ 6.92 (s, 1H, pyrazole-H)

¹³C NMR (100 MHz, CDCl₃):

  • δ 52.1 (COOCH₃)

  • δ 165.4 (C=O)

  • δ 148.9–115.7 (aromatic carbons)

Infrared (IR) Spectroscopy

  • Strong absorption at 1705 cm⁻¹ (C=O stretch of ester).

  • Peaks at 1590 cm⁻¹ and 1450 cm⁻¹ (C=N and C=C stretches).

Medicinal Chemistry and Biological Activity

CompoundActivityTargetIC₅₀/MIC
Pyrazolo[1,5-a]pyrimidin-7(4H)-oneAntitubercularRv1751 hydroxylase1.2 µM
Ethyl 6-methyl-pyrazolo[1,5-a]pyrazine-2-carboxylateAntibacterialS. aureus0.22 µg/mL

Mechanism of Action

While the exact mechanism of methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate remains under investigation, studies on analogs suggest:

  • Enzyme Inhibition: Binding to FAD-dependent enzymes disrupts bacterial redox homeostasis .

  • DNA Intercalation: Planar aromatic systems intercalate DNA, inhibiting replication .

Industrial and Research Applications

Synthetic Intermediates

The compound serves as a precursor for:

  • Hydrazide Derivatives: Reacting with hydrazine yields hydrazides for anticancer agents.

  • Schiff Bases: Condensation with amines produces imines with antifungal properties.

Material Science

  • Fluorescent Probes: The conjugated π-system enables applications in bioimaging .

  • Coordination Complexes: Transition metal complexes exhibit catalytic activity in oxidation reactions.

Challenges and Future Directions

Synthetic Limitations

  • Low Solubility: The hydrophobic core complicates aqueous-phase reactions. PEGylation improves solubility by 40%.

  • Scalability: Batch processes yield ≤100 g; continuous-flow systems are being explored for kilogram-scale production .

Research Priorities

  • Target Identification: CRISPR-Cas9 screens could elucidate molecular targets in Mtb .

  • Structure-Activity Relationships (SAR): Introducing electron-withdrawing groups at position 3 may enhance antimicrobial potency .

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